N-(5-Chloro-2-fluorophenyl)hydrazinecarbothioamide
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Overview
Description
N-(5-Chloro-2-fluorophenyl)hydrazinecarbothioamide is a chemical compound with the molecular formula C7H7ClFN3S
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Chloro-2-fluorophenyl)hydrazinecarbothioamide typically involves the reaction of 5-chloro-2-fluoroaniline with thiocarbohydrazide. The reaction is carried out in the presence of a suitable solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(5-Chloro-2-fluorophenyl)hydrazinecarbothioamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
N-(5-Chloro-2-fluorophenyl)hydrazinecarbothioamide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer properties.
Organic Synthesis: This compound serves as a building block for the synthesis of more complex organic molecules, including heterocycles and functionalized derivatives.
Material Science: It can be utilized in the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(5-Chloro-2-fluorophenyl)hydrazinecarbothioamide is not well-documented. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent modifications. The exact pathways and targets involved would depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Chloro-4-fluorophenyl)hydrazinecarbothioamide
- N-(3-Trifluoromethylphenyl)hydrazinecarbothioamide
Uniqueness
N-(5-Chloro-2-fluorophenyl)hydrazinecarbothioamide is unique due to the specific positioning of the chlorine and fluorine atoms on the phenyl ring, which can influence its reactivity and interactions with other molecules. This unique structure may confer distinct properties and applications compared to similar compounds .
Properties
Molecular Formula |
C7H7ClFN3S |
---|---|
Molecular Weight |
219.67 g/mol |
IUPAC Name |
1-amino-3-(5-chloro-2-fluorophenyl)thiourea |
InChI |
InChI=1S/C7H7ClFN3S/c8-4-1-2-5(9)6(3-4)11-7(13)12-10/h1-3H,10H2,(H2,11,12,13) |
InChI Key |
NCGINPDSVYOTPH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)NC(=S)NN)F |
Origin of Product |
United States |
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